

Trovaflloxacin CAS number and molecular structure

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Compound of Interest

Compound Name: *Trovaflloxacin (Standard)*

Cat. No.: *B114552*

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An In-depth Technical Guide to Trovaflloxacin

Core Substance Identification

Trovaflloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It was developed for the treatment of a wide range of bacterial infections. However, its use has been severely restricted due to the risk of severe, idiosyncratic hepatotoxicity.

Identifier	Value	Reference
CAS Number	147059-72-1	[1] [2]
Molecular Formula	C ₂₀ H ₁₅ F ₃ N ₄ O ₃	[2]
Molecular Weight	416.36 g/mol	[2]
IUPAC Name	7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1][3]naphthyridine-3-carboxylic acid	[2]
Synonyms	Trovan, Turvel, CP-99,219	[2]
InChI Key	WVPSKSLAZQPAKQ- CDMJZVDBSA-N	[1]
SMILES	C1[C@@H]2--INVALID-LINK-- CN1	

Molecular Structure

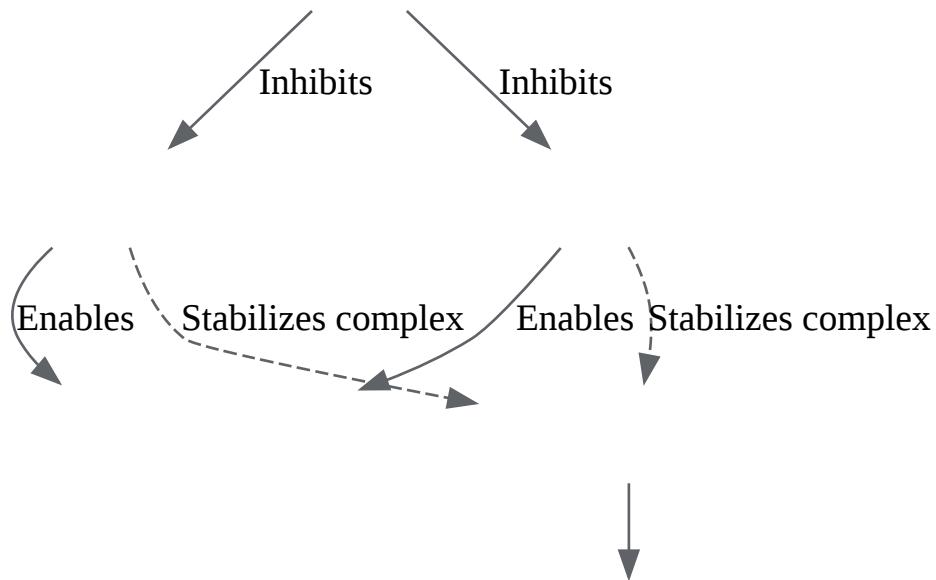
Caption: 2D Molecular Structure of Trovafloxacin.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Trovafloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[\[1\]](#)[\[2\]](#) These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of these enzymes by trovafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death. The mechanism of action is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, meaning there is no cross-resistance.

Signaling Pathway: Inhibition of Bacterial DNA Replication



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Caption: Trovafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Pharmacological Data Pharmacokinetic Parameters in Healthy Adults

Parameter	Value	Conditions	Reference
Bioavailability	~88-91%	Oral administration	[1][4]
Time to Peak Concentration (T _{max})	~1 hour	Single oral dose	[3][5]
Half-life (t _{1/2})	9.1 - 12.7 hours	Oral and IV administration	[1][3][5]
Protein Binding	~70%	In serum	[5]
Metabolism	Primarily conjugation (glucuronidation and N-acetylation)	Minimal CYP450 involvement	[1]
Excretion	~50% unchanged (43% in feces, 6% in urine)	Oral administration	[1]

Peak Tissue Concentrations after Intravenous Administration

Tissue	Peak Concentration (µg/g) (Mean ± SEM)	Reference
Liver	35.06 ± 5.89	[6]
Pancreas	32.36 ± 20.18	[6]
Kidney	27.20 ± 10.68	[6]
Lung	22.51 ± 7.11	[6]
Spleen	21.77 ± 11.33	[6]

In Vitro Activity against Bacterial Topoisomerases

Enzyme	IC ₅₀ (µM)	CC ₂₅ (µM)	Organism	Reference
DNA Gyrase	40	3.2	S. pneumoniae	[7]
Topoisomerase IV	10-20	1.0	S. pneumoniae	[7]

IC₅₀: 50% inhibitory concentration; CC₂₅: concentration causing 25% DNA cleavage.

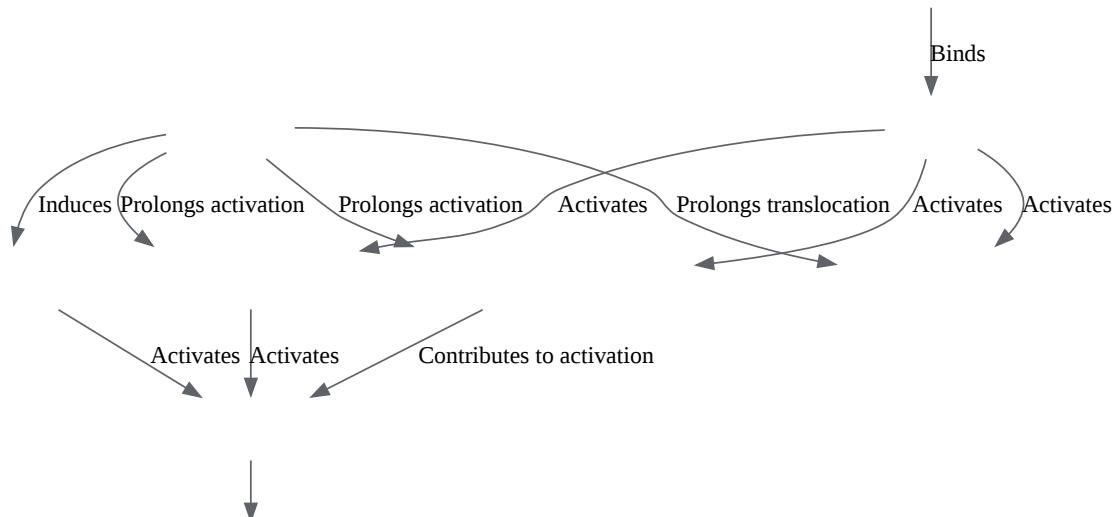
Minimum Inhibitory Concentrations (MICs) for Selected Pathogens

Organism	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference
Staphylococcus aureus	0.032	-	[8]
Streptococcus pneumoniae	0.064	0.125	[8][9]
Enterococcus faecalis	0.25	-	[8]
Haemophilus influenzae	0.03	0.03	
Escherichia coli	0.12	0.25	

Hepatotoxicity: Signaling Pathways and Mechanisms

The clinical use of trovafloxacin was halted due to its association with idiosyncratic drug-induced liver injury (IDILI). Research suggests that trovafloxacin sensitizes hepatocytes to inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF- α), leading to apoptosis and liver damage.

Signaling Pathway: Trovafloxacin and TNF- α Induced Hepatotoxicity



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Caption: Key signaling pathways in trovafloxacin/TNF- α -mediated hepatotoxicity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

- Preparation of Trovafloxacin Stock Solution: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 μ g/mL).
- Serial Dilutions: A two-fold serial dilution of the trovafloxacin stock is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

- **Bacterial Inoculum Preparation:** A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- **Inoculation and Incubation:** The wells of the microtiter plate containing the serially diluted trovaflloxacin are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of trovaflloxacin that completely inhibits visible growth of the bacteria.

DNA Gyrase Supercoiling Inhibition Assay

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and a buffer solution (e.g., Tris-HCl, MgCl₂, KCl, DTT, and bovine serum albumin).
- **Enzyme and Inhibitor Addition:** Purified bacterial DNA gyrase (subunits GyrA and GyrB) is added to the reaction mixture. Trovaflloxacin at various concentrations is also added.
- **Incubation:** The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
- **Reaction Termination and Analysis:** The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K). The DNA topoisomers (supercoiled and relaxed) are then separated by agarose gel electrophoresis.
- **IC₅₀ Determination:** The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ is calculated as the concentration of trovaflloxacin that reduces the supercoiling activity by 50%.

In Vitro Hepatotoxicity Assay using HepG2 Cells

- **Cell Culture:** Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

- Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of trovafloxacin, TNF- α , or a combination of both.
- Cytotoxicity Assessment: After a specified incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
- Apoptosis and Signaling Pathway Analysis:
 - Caspase Activity: Caspase-3/7, -8, and -9 activities are measured using commercially available luminescent or fluorescent kits.
 - Western Blotting: Protein lysates are collected to analyze the phosphorylation status and expression levels of key signaling proteins such as JNK, ERK, and I κ B α .
 - DNA Damage: DNA damage can be assessed by immunofluorescence staining for γ -H2AX foci.
- Data Analysis: The results are analyzed to determine the synergistic cytotoxic effect of trovafloxacin and TNF- α and to elucidate the underlying molecular mechanisms.

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